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Thymidine, 4-thio-

Photodynamic therapy UVA photosensitizer DNA damage

Thymidine, 4-thio- (4-thiothymidine, S4TdR, 4tT) is a synthetic thionucleoside analog of the natural pyrimidine nucleoside thymidine in which the carbonyl oxygen at the C4 position of the thymine base is replaced by a sulfur atom. This single-atom substitution (C=S for C=O, a van der Waals radius increase of approximately 0.45 Å) preserves Watson-Crick base pairing with adenine while fundamentally altering the molecule's photophysical properties, most notably shifting its UV absorption maximum from approximately 270 nm (thymidine, UVC region) to 335–340 nm (UVA region).

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
CAS No. 7236-57-9
Cat. No. B1630790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 4-thio-
CAS7236-57-9
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)
InChIKeyAVKSPBJBGGHUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiothymidine (CAS 7236-57-9): A Sulfur-Substituted Thymidine Analog for UVA-Selective DNA Photosensitization Research


Thymidine, 4-thio- (4-thiothymidine, S4TdR, 4tT) is a synthetic thionucleoside analog of the natural pyrimidine nucleoside thymidine in which the carbonyl oxygen at the C4 position of the thymine base is replaced by a sulfur atom [1]. This single-atom substitution (C=S for C=O, a van der Waals radius increase of approximately 0.45 Å) preserves Watson-Crick base pairing with adenine while fundamentally altering the molecule's photophysical properties, most notably shifting its UV absorption maximum from approximately 270 nm (thymidine, UVC region) to 335–340 nm (UVA region) [2]. 4-Thiothymidine is enzymatically phosphorylated to the triphosphate level in mammalian cells and incorporated into replicating DNA by multiple DNA polymerases, where it functions as a built-in UVA photosensitizer [3]. First synthesized in 1959, the compound has gained sustained research interest over two decades as a prodrug candidate for UVA-assisted photochemotherapy of hyperproliferative skin disorders and in nucleic acid probe development [4].

Why Generic Substitution Fails: The C4=S Modification in 4-Thiothymidine Creates Non-Interchangeable Photophysical and Enzymatic Properties


Superficially, 4-thiothymidine may appear interchangeable with other thymidine analogs such as 5-bromodeoxyuridine (BrdU), 5-iododeoxyuridine (IdU), or 2-thiothymidine. However, quantitative experimental evidence demonstrates that the C4=S substitution confers a unique and inseparable combination of properties: (i) a UVA absorption band (λmax ~335–340 nm) in a spectral region where canonical DNA is entirely transparent, enabling selective photoactivation without collateral DNA damage [1]; (ii) near-unity intersystem crossing quantum yield leading to efficient triplet state population and singlet oxygen generation (ΦΔ = 0.50), a photophysical pathway absent in natural thymidine and halogenated analogs [2]; and (iii) enhanced replication efficiency by DNA polymerases (3.7-fold greater Vmax/Km than natural dTTP) that is not replicated by BrdU or other 5-substituted analogs, which typically exhibit reduced or unaltered incorporation kinetics [3]. Unlike BrdU, which acts primarily as a radiosensitizer through halogen-mediated DNA strand break enhancement, 4-thiothymidine functions as a true built-in photosensitizer whose cytotoxic activity is conditionally activated only upon UVA irradiation, providing a binary OFF/ON therapeutic switch that cannot be achieved by simply substituting another thymidine analog [4].

Product-Specific Quantitative Differentiation Evidence for 4-Thiothymidine (CAS 7236-57-9) Against Closest Analogs


UVA Absorption Peak Shifted 65–70 nm Bathochromically Relative to Thymidine, Enabling Selective Photoactivation in the DNA-Transparent Window

4-Thiothymidine exhibits a λmax of 335–340 nm (UVA region), whereas natural thymidine absorbs maximally at approximately 270 nm (UVC region) [1][2]. This ~65–70 nm bathochromic shift places the absorption band of 4-thiothymidine in a spectral region where canonical DNA bases have negligible absorption—skin is approximately 1000 times less sensitive to UVA than to UVB at both the molecular and clinical levels [2]. In contrast, the widely used thymidine analog 5-bromodeoxyuridine (BrdU) absorbs at approximately 280 nm, remaining within the UVB/C region where endogenous DNA chromophores also absorb, thereby precluding selective photoactivation [3]. The practical consequence is that 4-thiothymidine-containing DNA can be selectively excited at 365 nm without damaging unmodified DNA, a property not shared by BrdU, IdU, or natural thymidine.

Photodynamic therapy UVA photosensitizer DNA damage

4-Thiothymidine Triphosphate (4S-TTP) Is a DNA Polymerase Substrate with kcat/Km Within ~3-Fold of Natural dTTP for Klenow Fragment and HIV-1 Reverse Transcriptase

The 5′-triphosphate of 4-thiothymidine (4S-TTP) is an excellent substrate for the Klenow fragment of Escherichia coli DNA polymerase I and HIV-1 reverse transcriptase, with kcat/Km values within a factor of approximately 3 of those for the natural substrate dTTP [1]. This contrasts with many other structurally modified thymidine analogs such as 5-bromodeoxyuridine triphosphate (BrdUTP), which is incorporated with significantly reduced catalytic efficiency by replicative polymerases due to steric and electronic perturbations at the 5-position [2]. The near-native incorporation kinetics of 4S-TTP are attributed to the fact that the C4=S substitution does not directly alter the Watson-Crick hydrogen-bonding face that pairs with adenine. Additionally, a large UV absorbance change (Δε = −9770 M⁻¹cm⁻¹ at 340 nm) accompanies incorporation of 4S-TMP into nucleic acid duplexes, enabling a continuous spectrophotometric assay of polymerization progress that is not feasible with natural dTTP incorporation or with BrdU incorporation [1].

DNA polymerase kinetics Nucleotide analog incorporation Substrate efficiency

4-Thiothymidine Triphosphate Exhibits 3.7-Fold Higher Replication Efficiency (Vmax/Km) Than Natural dTTP in Klenow Fragment Polymerase Assays

In quantitative polymerase kinetics studies comparing 2-thiothymidine (2S) and 4-thiothymidine (4S) triphosphates against natural dTTP, the 4S-triphosphate demonstrated a Vmax/Km efficiency ratio of 5.9 × 10⁶ (arbitrary units), representing a 3.7-fold enhancement over the natural dTTP efficiency value of 1.6 × 10⁶ when paired opposite adenine in the template [1]. The 2S-triphosphate showed a 2.2-fold enhancement (3.5 × 10⁶). Critically, this enhanced efficiency by 4S is not accompanied by compromised fidelity: the overall base pair selectivity was maintained equivalent to that of natural thymidine when 4S was used as the incoming dNTP [1]. In contrast, halogenated analogs such as BrdUTP are known to increase misincorporation rates due to tautomeric shifts induced by the electronegative 5-substituent, leading to G·BrdU mismatches [2]. The reduced Km of 4S-triphosphate (2.0 ± 0.1 μM) compared to dTTP (7.0 ± 1.8 μM) for the Klenow fragment indicates enhanced binding affinity, which may contribute to preferential incorporation in competitive cellular nucleotide pools.

Replication efficiency Nucleotide analog Polymerase kinetics

4-Thiothymidine Generates Singlet Oxygen (¹O₂) with a Quantum Yield of 0.50 Upon UVA Irradiation, Contrasting with Negligible Triplet Formation by Natural DNA Bases

Time-resolved thermal lensing and transient absorption measurements demonstrate that UVA excitation (355 nm) of 4-thiothymidine (S4-TdR) leads to ultrafast intersystem crossing (S₁ → T₁) with a quantum yield estimated at unity (ΦISC ≈ 1.0), with triplet formation completed within approximately 10 ps [1][2]. In the presence of molecular oxygen, the triplet S4-TdR photosensitizes the generation of singlet oxygen ¹O₂ (¹Δg) with a quantum yield ΦΔ = 0.50 [1]. This photophysical pathway is fundamentally absent in natural thymidine and all canonical DNA bases, which exhibit ultrafast internal conversion back to the ground state as a photoprotective mechanism, producing negligible triplet yields (<0.01) and no detectable singlet oxygen [3]. While conventional photodynamic therapy (PDT) agents such as porphyrins (e.g., Photofrin®) also generate ¹O₂, they do so non-selectively from extracellular or cytoplasmic localizations, whereas 4-thiothymidine generates ¹O₂ from within DNA itself, directly adjacent to the critical cellular target [4]. The ΦΔ of 0.50 for 4-thiothymidine is comparable to that of some clinically used porphyrin photosensitizers (e.g., hematoporphyrin ΦΔ ≈ 0.6–0.7) but with the advantage of spatially targeted generation at the DNA level.

Singlet oxygen Triplet state Photodynamic photosensitizer

4-Thiothymidine Induces ~100-Fold UVA Dose Enhancement in DNA Repair-Proficient Human Cells and Up to 1000-Fold in NER-Deficient XP Cells

Incorporation of 4-thiothymidine into genomic DNA sensitizes cultured human cells to UVA radiation, producing dose enhancement factors of approximately 100-fold in DNA repair-proficient cells [1]. In nucleotide excision repair (NER)-defective xeroderma pigmentosum (XP) cells, sensitization reaches up to 1000-fold, confirming that bulky DNA photoproducts are the principal lethal lesions [1]. This sensitization is strictly conditional: neither 4-thiothymidine alone (in the dark) nor UVA alone (without prior 4tT incorporation) produces significant cytotoxicity at the doses employed [1][2]. In contrast, the halogenated analog 5-bromodeoxyuridine (BrdU) produces radiosensitization factors typically in the range of 1.5–3.0 for X-ray or UVB irradiation, and its radiosensitizing effect is constitutive (not conditionally activated by a specific wavelength) and associated with significant dark toxicity at incorporation levels needed for therapeutic effect [3]. Additionally, 6-thioguanine and 4-thiodeoxyuridine were also identified as UVA sensitizers, but with lower magnitude enhancement than 4-thiothymidine, and 6-thioguanine carries the liability of DNA mismatch repair-mediated toxicity even in the absence of UVA [4][1].

UVA sensitization DNA repair Photochemotherapy

UVA Photoactivation of DNA-Incorporated 4-Thiothymidine Is Minimally Mutagenic and Does Not Generate Reactive Oxygen Species, in Contrast to Porphyrin-Based Photodynamic Therapy

Detailed mechanistic analysis demonstrates that UVA photoactivation of DNA-incorporated 4-thiothymidine (S4TdR) does not generate detectable reactive oxygen species (ROS) in cellular DNA, does not cause direct DNA strand breakage, and is only minimally mutagenic in standard mutation assays [1]. The principal cytotoxic lesions are structurally defined DNA photoproducts—including a thietane/S5-(6-4)T:T lesion structurally related to the (6-4) pyrimidine:pyrimidone photoproducts induced by UVB/C radiation, and DNA interstrand crosslinks—that are substrates for nucleotide excision repair [1]. Cells defective in (6-4) photoproduct repair or DNA crosslink processing exhibit extreme sensitivity to S4TdR/UVA, confirming that these specific DNA lesions, not oxidative damage, mediate cytotoxicity [1]. This contrasts fundamentally with porphyrin-based PDT (e.g., aminolevulinic acid/protoporphyrin IX), where the dominant mechanism is ROS-mediated oxidative damage to lipids, proteins, and nucleic acids, resulting in significant mutagenic and inflammatory consequences [2]. Furthermore, topical 4-thiothymidine combined with UVA caused extensive apoptosis in ex vivo basal cell carcinoma (BCC) and squamous cell carcinoma (SCC) biopsies while sparing normal skin, and did not induce generalized cutaneous photosensitization, unlike systemically administered porphyrins [3][4].

Mutagenicity DNA photolesion Photodynamic therapy selectivity

Highest-Confidence Research and Industrial Application Scenarios for 4-Thiothymidine Based on Quantitative Differentiation Evidence


UVA-Conditional DNA Damage Model Systems for Studying Nucleotide Excision Repair and (6-4) Photoproduct Processing

The demonstration that UVA photoactivation of DNA-incorporated 4-thiothymidine produces structurally defined (6-4)-type photoproducts and interstrand crosslinks—without ROS generation or direct strand breakage—makes this compound a uniquely clean tool for generating specific DNA lesions under spatiotemporally controlled conditions [1]. Unlike UVB/C irradiation, which produces a complex mixture of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts across all pyrimidine sites, 4-thiothymidine incorporation allows lesion induction exclusively at substituted thymidine positions using UVA wavelengths that do not damage unmodified DNA [2]. The 100–1000-fold UVA dose enhancement ensures that lesion induction can be titrated across a wide dynamic range by adjusting UVA fluence [3]. This scenario directly supports DNA repair mechanism studies, NER inhibitor screening, and synthetic lethality investigations in repair-deficient cancer models.

Metabolic DNA Labeling for Proliferation Tracking with Conditional Photocrosslinking Capability

The 3.7-fold enhanced replication efficiency of 4S-triphosphate over natural dTTP, combined with near-native polymerase kinetics across multiple enzyme families (Klenow fragment, HIV-1 RT), establishes 4-thiothymidine as a highly efficient metabolic label for DNA synthesis tracking [1]. Unlike BrdU, which requires antibody-based detection with associated antigen retrieval artifacts, 4-thiothymidine can be detected via its unique UVA absorption at 335–340 nm or by exploiting the thiol group for chemoselective conjugation [2]. The built-in photocrosslinking capability (activation at 365 nm) enables subsequent covalent trapping of DNA-interacting proteins at labeled sites, a dual functionality not achievable with halogenated thymidine analogs [3]. This scenario supports pulse-chase proliferation assays, DNA-protein interaction mapping (e.g., chromatin immunoprecipitation with photocrosslinking), and cell-cycle kinetics studies requiring both quantitative incorporation and spatial capture.

Preclinical Development of Topical Photochemotherapy Prodrugs for Non-Melanoma Skin Cancer and Hyperproliferative Skin Disorders

The convergence of evidence—topical penetration into ex vivo basal cell carcinoma and squamous cell carcinoma biopsies, UVA-dependent apoptosis induction in malignant cells with sparing of normal skin, and absence of generalized cutaneous photosensitization—positions 4-thiothymidine as a development-stage prodrug for localized photochemotherapy [1][2]. The 100-fold UVA dose enhancement in repair-proficient cells indicates that non-erythemogenic UVA doses can achieve therapeutic cytotoxicity in prodrug-substituted tissue, while the conditional OFF/ON switch eliminates systemic photosensitivity, a key differentiator from porphyrin-based PDT [3]. The quantifiable singlet oxygen quantum yield (ΦΔ = 0.50) enables dosimetric modeling of photodynamic effect [4]. Additionally, patent literature describes substituted 4-thiothymidine derivatives engineered for enhanced epithelial penetration, expanding the accessible target tissue range [5]. This scenario supports preclinical efficacy and toxicology studies, formulation development, and photodynamic dosimetry optimization.

Continuous Spectrophotometric Assays of DNA Polymerase Activity Using the 340 nm Absorbance Change Upon 4S-TMP Incorporation

The large UV absorbance change (Δε = −9770 M⁻¹cm⁻¹ at 340 nm) that accompanies incorporation of 4S-TMP into nucleic acid duplexes provides a label-free, real-time spectrophotometric readout of DNA polymerase activity [1]. This property is unique among thymidine analogs: neither natural dTTP incorporation nor BrdU incorporation produces a comparable absorbance change in the UVA region where protein and nucleic acid background absorbance is minimal. The near-native substrate efficiency (kcat/Km within ~3-fold of dTTP) ensures that kinetic parameters measured with 4S-TTP are biochemically relevant and translatable to natural substrate behavior [1]. This scenario directly supports high-throughput screening of polymerase inhibitors (e.g., antiviral nucleoside analog discovery), enzyme kinetics characterization, and quality control assays for polymerase reagents in academic and industrial settings.

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